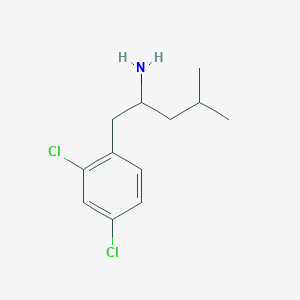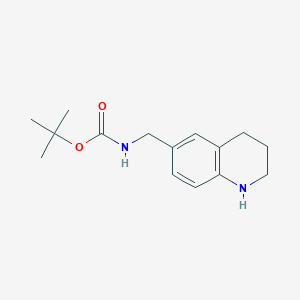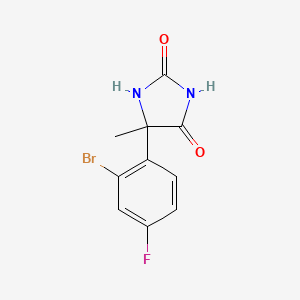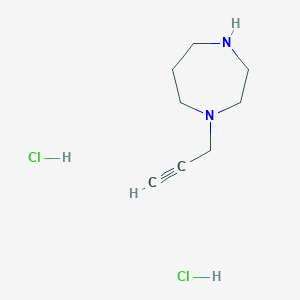
3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
A study discussed the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, akin to the core structure of 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride. These compounds showed promising antibacterial and antifungal activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).
Anticonvulsant Studies
Another research avenue involves the evaluation of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides for their anticonvulsant properties. These compounds were synthesized and tested in various models, showing potential as effective treatments for seizures, indicating the compound's relevance in neuroscience and pharmacology (Idris et al., 2011).
Anticancer Activity
Research into cyclophosphamide analogues, including structures related to 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride, has shown anticancer activity. These studies focus on the synthesis and biological evaluation of these compounds, demonstrating their potential in cancer therapy (Boyd et al., 1980).
Antimalarial Activity
The optimization of phenotypic hits against Plasmodium falciparum based on an aminoacetamide scaffold led to compounds with low-nanomolar activity. This research signifies the compound's applicability in malaria treatment and the exploration of transmission-blocking capabilities (Norcross et al., 2019).
Drug Metabolism and Pharmacokinetics
Studies on the pharmacokinetics and metabolism of specific propanamides in preclinical models provide insights into the compound's behavior in biological systems. These findings are critical for understanding the potential therapeutic applications and safety profiles of such compounds (Wu et al., 2006).
Safety and Hazards
Safety precautions for handling “3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-amino-N-(2-chloro-4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJWQDUSCZMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate](/img/structure/B1522808.png)

![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)



amine](/img/structure/B1522818.png)
![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)